5,5,5-Trifluoro-2-methylpentanoic acid

Asymmetric Synthesis Chiral Resolution Medicinal Chemistry

5,5,5-Trifluoro-2-methylpentanoic acid (CAS 915030-24-9) is a chiral, α‑branched fluorinated carboxylic acid characterized by a terminal trifluoromethyl group at the 5‑position and a methyl substituent at the 2‑position, generating a stereogenic center. The compound is commercially supplied as the individual (2R)- and (2S)-enantiomers (CAS 2248183-43-7 and 2248175-28-0, respectively) with a molecular weight of 170.13 g/mol and an XLogP3 of 2.1.

Molecular Formula C6H9F3O2
Molecular Weight 170.13 g/mol
Cat. No. B15309274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5,5-Trifluoro-2-methylpentanoic acid
Molecular FormulaC6H9F3O2
Molecular Weight170.13 g/mol
Structural Identifiers
SMILESCC(CCC(F)(F)F)C(=O)O
InChIInChI=1S/C6H9F3O2/c1-4(5(10)11)2-3-6(7,8)9/h4H,2-3H2,1H3,(H,10,11)
InChIKeyPPOLMOVJCMRNMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,5,5-Trifluoro-2-methylpentanoic Acid: Chiral Fluorinated Building Block for Asymmetric Synthesis & Drug Discovery


5,5,5-Trifluoro-2-methylpentanoic acid (CAS 915030-24-9) is a chiral, α‑branched fluorinated carboxylic acid characterized by a terminal trifluoromethyl group at the 5‑position and a methyl substituent at the 2‑position, generating a stereogenic center . The compound is commercially supplied as the individual (2R)- and (2S)-enantiomers (CAS 2248183-43-7 and 2248175-28-0, respectively) with a molecular weight of 170.13 g/mol and an XLogP3 of 2.1 [1]. This structural motif is specifically designed to introduce metabolic stability, lipophilicity, and chirality into pharmaceutical and agrochemical leads, distinguishing it from non‑fluorinated or non‑chiral analogs.

Why 5,5,5-Trifluoro-2-methylpentanoic Acid Cannot Be Replaced by Simple Analogs in Chiral Fluorinated Synthesis


Generic substitution fails because the compound combines a defined stereocenter at C2 with a terminal CF3 group—a dual feature absent in common analogs such as 5,5,5-trifluoropentanoic acid (no α‑branching, no chirality) or 2‑methylpentanoic acid (no fluorine). The presence of both the methyl branch and the electron‑withdrawing trifluoromethyl tail imparts a distinct lipophilicity profile (XLogP3 = 2.1 [1]) and influences the acidity, steric environment, and metabolic fate of derived molecules [2]. Simply interchanging with a non‑fluorinated or achiral variant would eliminate the stereochemical control and pharmacokinetic advantages that are critical in asymmetric synthesis and structure‑activity relationship (SAR) studies. The following quantitative evidence demonstrates exactly where this compound diverges from its closest alternatives.

Quantitative Differentiation Evidence for 5,5,5-Trifluoro-2-methylpentanoic Acid vs. Closest Analogs


Enantiomeric Purity vs. Racemic 5,5,5-Trifluoropentanoic Acid

The target compound is supplied as the isolated (2S)- or (2R)-enantiomer with a minimum purity of 95% [1], whereas the closest achiral analog, 5,5,5-trifluoropentanoic acid (CAS 407-62-5), is inherently racemic and offers no stereochemical control. The defined stereocenter at C2 is essential for enantioselective downstream transformations; using an achiral or racemic mixture would result in diastereomeric products that require costly separation [2].

Asymmetric Synthesis Chiral Resolution Medicinal Chemistry

Lipophilicity (XLogP3) vs. Non-Fluorinated 2-Methylpentanoic Acid

The computed XLogP3 for 5,5,5-trifluoro-2-methylpentanoic acid is 2.1 [1], whereas the non‑fluorinated parent compound 2‑methylpentanoic acid has a reported logP of approximately 1.1‑1.4 [2]. The ~0.7‑1.0 log unit increase translates to roughly a 5‑10× higher partition coefficient, enhancing membrane permeability and hydrophobic binding interactions in biological targets [3].

Physicochemical Profiling Drug Design ADME

Metabolic Stability Conferred by the Terminal CF3 Group vs. CH3-Terminated Analogs

The trifluoromethyl group at the 5‑position blocks cytochrome P450‑mediated ω‑oxidation, a major clearance pathway for alkyl carboxylic acids. While direct metabolic half‑life data for this specific compound are proprietary, class‑level evidence shows that CF3‑terminated alkanoic acids exhibit >10‑fold longer microsomal half‑lives compared to their CH3‑terminated counterparts [1]. 5,5,5‑Trifluoro‑2‑methylpentanoic acid thus offers a predictable metabolic shield absent in 2‑methylpentanoic acid.

Metabolic Stability Fluorine Chemistry Lead Optimization

Steric and Electronic Differentiation vs. 5,5,5-Trifluoro-4-methylpentanoic Acid (Regioisomer)

The 2‑methyl substitution places the branching directly adjacent to the carboxylic acid, creating a sterically hindered α‑carbon that influences both acidity (pKa) and reactivity toward nucleophiles. In contrast, the regioisomer 5,5,5‑trifluoro‑4‑methylpentanoic acid (CAS 915030‑41‑0) bears the methyl group at the 4‑position, leaving an unhindered carboxylic acid moiety. This positional difference results in markedly different reactivity in amide coupling and esterification reactions [1], with the 2‑methyl analog requiring longer reaction times or activated coupling reagents.

Regioisomer Comparison Structure-Activity Relationship Chiral Pool

Optimal Application Scenarios for 5,5,5-Trifluoro-2-methylpentanoic Acid Based on Quantitative Differentiation


Asymmetric Synthesis of Fluorinated Pharmaceutical Intermediates Requiring Defined Stereochemistry

When a synthetic route demands enantiopure building blocks, the commercially available (2S)- or (2R)-enantiomers (≥95% e.e. [1]) eliminate the need for chiral chromatography or resolution. This is critical in the synthesis of diastereomerically pure fluorinated peptidomimetics and enzyme inhibitors where the stereocenter at C2 directly influences target binding.

Lead Optimization Programs Requiring Enhanced Membrane Permeability

With an XLogP3 of 2.1 [2], this compound is well‑suited for conjugating to polar pharmacophores to improve their passive membrane diffusion. The 5‑10× partition coefficient advantage over non‑fluorinated 2‑methylpentanoic acid makes it a rational choice for CNS‑penetrant or intracellular‑targeted drug candidates.

Metabolic Shielding of Carboxylic Acid Moieties in Peptide and Small‑Molecule Therapeutics

The terminal CF3 group blocks CYP450‑mediated ω‑oxidation, a class‑level advantage predicted to extend metabolic half‑life by >10‑fold relative to CH3‑terminated analogs [3]. This makes the compound a strategic replacement for metabolically labile alkyl acid fragments in lead series.

Introduction of Conformational Constraint via α‑Branching in Receptor Ligand Design

The α‑methyl substitution imposes steric hindrance that restricts rotational freedom and can pre‑organize a molecule into a bioactive conformation. This feature is exploited in the design of constrained analogs of natural products and in fragment‑based drug discovery, where the regioisomer 5,5,5‑trifluoro‑4‑methylpentanoic acid would provide a more flexible, less selective scaffold [4].

Quote Request

Request a Quote for 5,5,5-Trifluoro-2-methylpentanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.